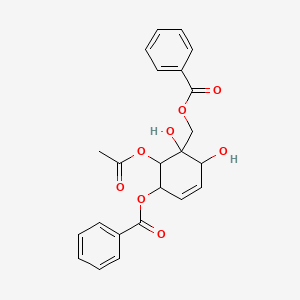
UVARIGRANOL B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’Uvarigranol B implique plusieurs étapes, commençant par l’extraction des racines de Uvaria grandiflora Roxb. Le composé est généralement isolé à l’aide de techniques chromatographiques . Les voies de synthèse détaillées et les conditions de réaction pour la synthèse en laboratoire ne sont pas largement documentées, ce qui indique que la plupart de l’this compound disponible est obtenu par extraction naturelle.
Méthodes de production industrielle : Les méthodes de production industrielle de l’this compound ne sont pas bien établies, principalement en raison de son origine naturelle et de la complexité de sa structure chimique. Le composé est principalement produit à des fins de recherche, et les méthodes de production industrielle à grande échelle n’ont pas été rapportées .
Analyse Des Réactions Chimiques
Types de réactions : L’Uvarigranol B subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont facilitées par la présence de plusieurs groupes fonctionnels dans sa structure, tels que des groupes hydroxyle et acétoxy .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions contrôlées afin d’assurer la stabilité du composé .
Principaux produits formés : Les principaux produits formés à partir des réactions de l’this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent donner divers dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé comme composé de référence pour étudier les propriétés des cyclohexènes polyoxygénés . En biologie, l’this compound est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses . En médecine, le composé est étudié pour ses applications thérapeutiques potentielles, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement ses effets et ses mécanismes .
Applications De Recherche Scientifique
Uvarigranol B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the properties of polyoxygenated cyclohexenes . In biology, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, the compound is explored for its potential therapeutic applications, although more research is needed to fully understand its effects and mechanisms .
Mécanisme D'action
Le mécanisme d’action de l’Uvarigranol B implique son interaction avec diverses cibles moléculaires et voies. Le composé est censé exercer ses effets par la modulation d’enzymes et de récepteurs spécifiques, bien que les cibles moléculaires exactes ne soient pas entièrement élucidées . Des recherches supplémentaires sont nécessaires pour comprendre de manière exhaustive les voies impliquées dans ses activités biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires : L’Uvarigranol B est structurellement similaire à d’autres cyclohexènes polyoxygénés, tels que l’Uvarigranol A, l’Uvarigranol E et l’Uvarigranol F . Ces composés partagent des groupes fonctionnels et des propriétés chimiques similaires, ce qui les rend utiles pour des études comparatives.
Unicité : Ce qui distingue l’this compound de ses composés similaires est sa combinaison unique de groupes fonctionnels et ses activités biologiques spécifiques. Bien que d’autres cyclohexènes polyoxygénés puissent présenter des propriétés chimiques similaires, la structure distincte de l’this compound contribue à ses effets biologiques uniques .
Propriétés
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRADBWXYQLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



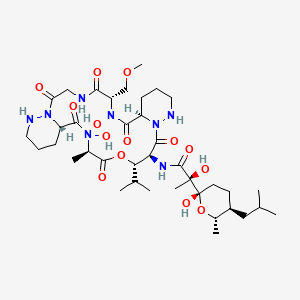
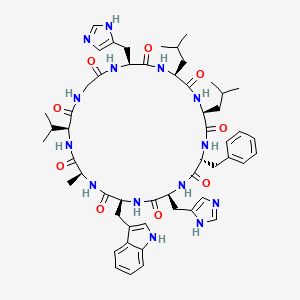
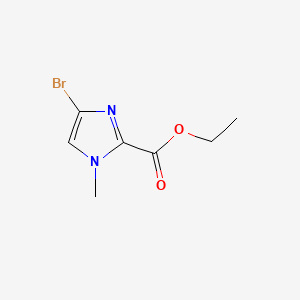
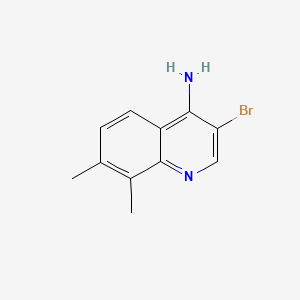


![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/new.no-structure.jpg)
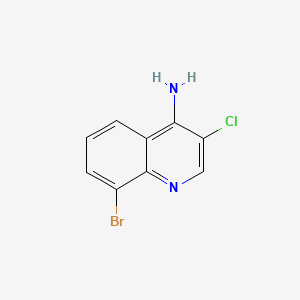
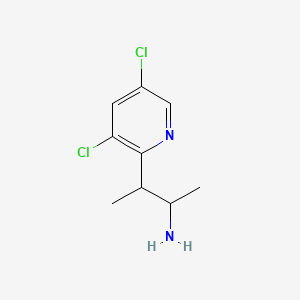
![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)
